molecular formula C5H8BrClN2 B3059885 2-Bromo-1-ethyl-1H-imidazole hydrochloride CAS No. 1390654-34-8

2-Bromo-1-ethyl-1H-imidazole hydrochloride

Cat. No.: B3059885
CAS No.: 1390654-34-8
M. Wt: 211.49
InChI Key: GUDRVVSVXWFFCP-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-1H-imidazole hydrochloride is a halogenated heterocyclic compound with the molecular formula C5H8BrClN2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-ethyl-1H-imidazole hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Preparation Methods

The synthesis of 2-Bromo-1-ethyl-1H-imidazole hydrochloride typically involves the bromination of 1-ethyl-1H-imidazole. One common method is to react 1-ethyl-1H-imidazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C5H8N2+Br2C5H7BrN2+HBr\text{C}_5\text{H}_8\text{N}_2 + \text{Br}_2 \rightarrow \text{C}_5\text{H}_7\text{BrN}_2 + \text{HBr} C5​H8​N2​+Br2​→C5​H7​BrN2​+HBr

The resulting 2-Bromo-1-ethyl-1H-imidazole is then converted to its hydrochloride salt by treatment with hydrochloric acid:

C5H7BrN2+HClC5H8BrClN2\text{C}_5\text{H}_7\text{BrN}_2 + \text{HCl} \rightarrow \text{C}_5\text{H}_8\text{BrClN}_2 C5​H7​BrN2​+HCl→C5​H8​BrClN2​

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-ethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.

    Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the bromine atom can yield 1-ethyl-1H-imidazole, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include:

  • Nucleophilic substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), and mild heating.
  • Oxidation: Hydrogen peroxide, acetic acid, and room temperature.
  • Reduction: Lithium aluminum hydride, ether solvent, and low temperature.

Major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives.

Scientific Research Applications

2-Bromo-1-ethyl-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and functional materials due to its versatile reactivity and stability.

Comparison with Similar Compounds

2-Bromo-1-ethyl-1H-imidazole hydrochloride can be compared with other halogenated imidazole derivatives, such as:

    2-Bromo-1-methyl-1H-imidazole: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.

    2-Chloro-1-ethyl-1H-imidazole: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.

    1-Ethyl-2-iodo-1H-imidazole:

The uniqueness of this compound lies in its specific halogenation pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-ethylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRVVSVXWFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-34-8
Record name 1H-Imidazole, 2-bromo-1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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